Cas no 927800-56-4 (4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE)

4-Chloro-2-methyl-8-trifluoromethoxyquinoline is a halogenated quinoline derivative characterized by its trifluoromethoxy and chloro substituents, which enhance its reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of the trifluoromethoxy group improves metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry. The chloro and methyl substituents further contribute to its versatility in cross-coupling reactions and functionalization. This compound is particularly useful in the synthesis of biologically active molecules, offering a balance of electronic and steric properties for targeted modifications. Its structural features make it a promising candidate for research in drug discovery and specialty chemical development.
4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE structure
927800-56-4 structure
Product Name:4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE
CAS No:927800-56-4
MF:C11H7ClF3NO
MW:261.627592325211
MDL:MFCD01861862
CID:998926
PubChem ID:17750624
Update Time:2025-11-02

4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE Chemical and Physical Properties

Names and Identifiers

    • 4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE
    • 4-chloro-2-methyl-8-(trifluoromethoxy)quinoline
    • 4-Chloro-8-trifluoromethoxyquinaldine
    • MFCD01861862
    • 927800-56-4
    • SB70975
    • AKOS009866395
    • CMB80056
    • SCHEMBL3046111
    • EN300-79541
    • Z445213538
    • DTXSID10590609
    • MDL: MFCD01861862
    • Inchi: 1S/C11H7ClF3NO/c1-6-5-8(12)7-3-2-4-9(10(7)16-6)17-11(13,14)15/h2-5H,1H3
    • InChI Key: QQAQYFCPCZWTAO-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)N=C2C(=CC=CC2=1)OC(F)(F)F

Computed Properties

  • Exact Mass: 261.01700
  • Monoisotopic Mass: 261.0168260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • PSA: 22.12000
  • LogP: 4.09520

4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE Pricemore >>

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abcr
AB292803-250 mg
4-Chloro-2-methyl-8-trifluoromethoxyquinoline; .
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€409.00 2023-07-20
abcr
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€755.50 2023-07-20

4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:927800-56-4)4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE
Order Number:A1192568
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:18
Price ($):473.0
Email:sales@amadischem.com

Additional information on 4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE

4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE (CAS No. 927800-56-4): A Comprehensive Overview

4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE (CAS No. 927800-56-4) is a specialized quinoline derivative with significant applications in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic compounds, which are widely studied for their diverse biological activities. The presence of both chloro and trifluoromethoxy substituents enhances its reactivity and potential utility in various chemical syntheses.

The molecular structure of 4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE features a quinoline backbone substituted at the 4-position with a chlorine atom, at the 2-position with a methyl group, and at the 8-position with a trifluoromethoxy group. These functional groups contribute to its unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules. Researchers often explore quinoline derivatives for their potential in drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents.

In recent years, the demand for 4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE has increased due to its relevance in medicinal chemistry. Scientists are particularly interested in its role as a building block for small molecule inhibitors and kinase-targeted therapies. The compound's ability to modulate biological pathways has made it a subject of interest in oncology and infectious disease research. Additionally, its trifluoromethoxy group is known to improve metabolic stability, a key factor in drug design.

The synthesis of 4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE typically involves multi-step organic reactions, including halogenation and etherification processes. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to improve yield and purity. These methods align with the growing trend toward green chemistry, which emphasizes efficiency and environmental sustainability.

Beyond pharmaceuticals, 4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE has potential applications in material science. Its robust structure and electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers are also investigating its utility in catalysis and polymer chemistry, where its unique substituents can influence reaction outcomes.

The market for quinoline-based compounds like 4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE is expanding, driven by advancements in drug discovery and functional materials. Companies specializing in fine chemicals and custom synthesis are increasingly offering this compound to meet research demands. Quality control and regulatory compliance are critical, as researchers require high-purity materials for reproducible results.

For those working with 4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE, proper handling and storage are essential. While not classified as hazardous, standard laboratory precautions should be followed to ensure safety. The compound should be stored in a cool, dry place, away from direct sunlight and incompatible materials.

In summary, 4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE (CAS No. 927800-56-4) is a versatile quinoline derivative with broad applications in pharmaceutical research, material science, and chemical synthesis. Its unique structural features and reactivity profile make it a valuable tool for scientists exploring new frontiers in chemistry and biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:927800-56-4)4-CHLORO-2-METHYL-8-TRIFLUOROMETHOXYQUINOLINE
A1192568
Purity:99%
Quantity:1g
Price ($):473.0
Email